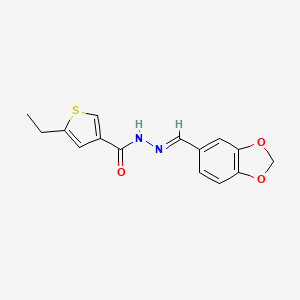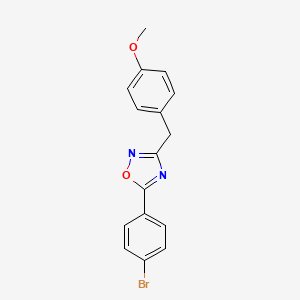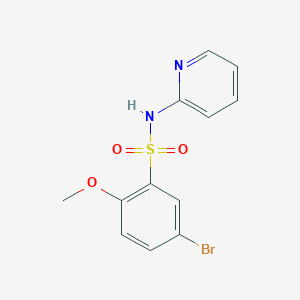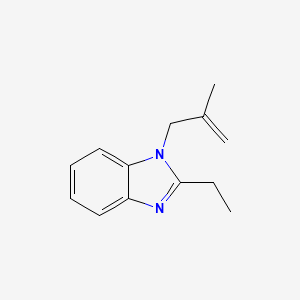![molecular formula C18H14N2O3 B5747742 N-[3-(benzoylamino)phenyl]-2-furamide](/img/structure/B5747742.png)
N-[3-(benzoylamino)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(benzoylamino)phenyl]-2-furamide, commonly known as BFA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BFA is a furamide derivative that has a benzoylamino group attached to a phenyl ring. This compound has been found to exhibit various biochemical and physiological effects, making it an interesting molecule for scientific research.
Mecanismo De Acción
BFA inhibits the activity of ARF by binding to its guanine nucleotide exchange factor (GEF), preventing the exchange of GDP for GTP, which is required for ARF activation. This inhibition of ARF activity leads to the disruption of vesicular trafficking, which results in the accumulation of vesicles and subsequent induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
BFA has been found to exhibit various biochemical and physiological effects, including induction of apoptosis, inhibition of protein secretion, and modulation of immune responses. BFA has been shown to induce apoptosis in cancer cells by disrupting vesicular trafficking and inhibiting ARF activity. BFA has also been found to inhibit protein secretion by interfering with the function of the Golgi apparatus, which is essential for protein processing and secretion. Additionally, BFA has been shown to modulate immune responses by inhibiting the activation of T cells and the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BFA has several advantages for lab experiments, including its ability to induce apoptosis in cancer cells and inhibit protein secretion. However, BFA also has some limitations, including its potential toxicity and the need for careful handling and storage due to its sensitivity to light and air.
Direcciones Futuras
There are several future directions for research on BFA, including its potential use in cancer therapy, immunomodulation, and neuroprotection. Further studies are needed to investigate the safety and efficacy of BFA in animal models and clinical trials. Additionally, the development of novel derivatives of BFA with improved properties and specificity for ARF inhibition could lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
BFA can be synthesized through a multi-step process involving the reaction of 3-aminophenylboronic acid with furan-2-carbaldehyde, followed by the addition of benzoyl chloride. The resulting product is then purified through column chromatography to obtain pure BFA.
Aplicaciones Científicas De Investigación
BFA has been found to have potential applications in various scientific research fields, including cancer research, immunology, and neurobiology. BFA has been shown to inhibit the activity of ADP-ribosylation factor (ARF), a protein involved in vesicular trafficking, which is essential for the survival of cancer cells. This inhibition of ARF activity has been found to induce apoptosis in cancer cells, making BFA a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-(3-benzamidophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-17(13-6-2-1-3-7-13)19-14-8-4-9-15(12-14)20-18(22)16-10-5-11-23-16/h1-12H,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXREVNFKIEUGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49727021 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B5747666.png)
![6-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B5747673.png)

![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5747693.png)

![2-(2,3-dimethylphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5747699.png)

![4-bromo-N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}benzenecarboximidamide](/img/structure/B5747721.png)



![N-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]phenyl}-N'-methylthiourea](/img/structure/B5747738.png)
![N-isobutyl-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B5747748.png)
![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(6-quinolinylmethylene)acetohydrazide](/img/structure/B5747749.png)